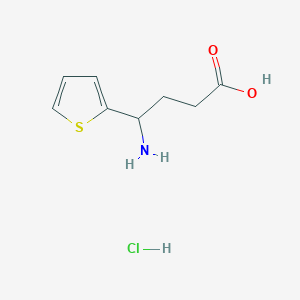

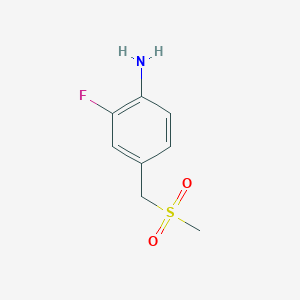

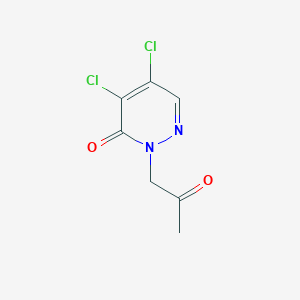

2-Fluoro-4-(methylsulfonylmethyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of “2-Fluoro-4-(methylsulfonylmethyl)aniline” involves the use of 2-fluoro-4-iodoaniline (206.8g,872.3mmol) in DMSO (1.1L), copper (II) trifluoromethanesulfonate-benzene complex (30.74g,61.1mmol), sodium methanesulfonate (106.9g,1.047mol) and N,N-dimethylethylenediamine (13.2mL,122mmol). The reaction vessel is then placed in an oil bath preheated to 120 °c and stirred overnight .Molecular Structure Analysis

The molecular formula of “2-Fluoro-4-(methylsulfonylmethyl)aniline” is C7H8FNO2S . The molar mass is 189.21 .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Fluoro-4-(methylsulfonylmethyl)aniline” are as follows :Applications De Recherche Scientifique

Palladium- and Nickel-Catalyzed Amination

This study highlights the utility of palladium and nickel catalysts in the amination of aryl fluorosulfonates, demonstrating the role of 2-Fluoro-4-(methylsulfonylmethyl)aniline in facilitating complex reactions that form new C–N bonds. Such processes are pivotal in the development of pharmaceuticals and advanced materials (Hanley et al., 2016).

Electrochemical Synthesis in Polymer Science

The electrochemical formation of self-doped sulfonated polyaniline in a solution containing anhydrous fluorosulfonic acid highlights the role of 2-Fluoro-4-(methylsulfonylmethyl)aniline in polymer science. This research provides insights into the development of conductive polymers with potential applications in electronics and materials science (Şahin, Pekmez, & Yildiz, 2002).

Fluorination Techniques in Organic Synthesis

Research on the oxidative fluorination of N-arylsulfonamides showcases the application of 2-Fluoro-4-(methylsulfonylmethyl)aniline in introducing fluorine atoms into organic molecules. This method is crucial for the synthesis of fluorinated compounds, which are important in medicinal chemistry and agricultural chemistry due to their enhanced bioactivity and stability (Buckingham et al., 2015).

Anion Exchange Polymer Electrolytes

The synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes via activated fluorophenyl-amine reaction represents an important application in energy storage technologies. This research underscores the role of 2-Fluoro-4-(methylsulfonylmethyl)aniline in the development of advanced materials for batteries and fuel cells (Kim, Labouriau, Guiver, & Kim, 2011).

Safety and Hazards

“2-Fluoro-4-(methylsulfonylmethyl)aniline” is classified as an irritant . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, mist, spray, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Orientations Futures

“2-Fluoro-4-(methylsulfonylmethyl)aniline” can be used as intermediates in organic synthesis and pharmaceutical intermediates, mainly used in laboratory research and development process and chemical production process . Its future directions would likely involve further exploration of these applications.

Propriétés

IUPAC Name |

2-fluoro-4-(methylsulfonylmethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2S/c1-13(11,12)5-6-2-3-8(10)7(9)4-6/h2-4H,5,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGRKAKVSZOXCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=CC(=C(C=C1)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2-oxopyrrolidin-1-yl)propyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2891167.png)

![Ethyl 2-[(4-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2891168.png)

![2-(4-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid](/img/structure/B2891174.png)

![1,3-dimethyl-5-((2-methylbenzyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2891176.png)

![2-[(Tert-butylamino)methyl]-4,6-dichlorophenol](/img/structure/B2891178.png)